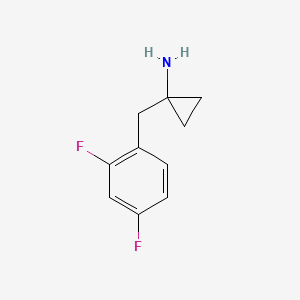
2-((Cyclopentylmethoxy)methyl)butane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Cyclopentylmethoxy)methyl)butane-1-sulfonyl chloride is an organic compound with the molecular formula C11H21ClO3S. This compound is a sulfonyl chloride derivative, which is known for its reactivity and versatility in organic synthesis. Sulfonyl chlorides are commonly used as intermediates in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Cyclopentylmethoxy)methyl)butane-1-sulfonyl chloride typically involves the reaction of 2-((Cyclopentylmethoxy)methyl)butane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
2-((Cyclopentylmethoxy)methyl)butane-1-sulfonic acid+SOCl2→2-((Cyclopentylmethoxy)methyl)butane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-((Cyclopentylmethoxy)methyl)butane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.
Reduction: The compound can be reduced to the corresponding sulfonic acid or sulfonate salt under appropriate conditions.
Oxidation: Oxidative reactions can convert the compound into sulfone derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the generated hydrochloric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed:
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfones: Formed by oxidation reactions.
Aplicaciones Científicas De Investigación
2-((Cyclopentylmethoxy)methyl)butane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 2-((Cyclopentylmethoxy)methyl)butane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form covalent bonds, leading to the modification of target molecules. This reactivity is exploited in various chemical transformations and biological applications. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparación Con Compuestos Similares
- 2-((Cyclopentyloxy)methyl)butane-1-sulfonyl chloride
- 2-((Cyclopentylmethoxy)methyl)butane-1-sulfonic acid
- 2-((Cyclopentylmethoxy)methyl)butane-1-sulfone
Comparison: 2-((Cyclopentylmethoxy)methyl)butane-1-sulfonyl chloride is unique due to its specific structural features and reactivity. Compared to 2-((Cyclopentyloxy)methyl)butane-1-sulfonyl chloride, it has a different alkoxy group, which can influence its reactivity and applications. The sulfonic acid and sulfone derivatives have different functional groups, leading to distinct chemical properties and uses.
Propiedades
Fórmula molecular |
C11H21ClO3S |
|---|---|
Peso molecular |
268.80 g/mol |
Nombre IUPAC |
2-(cyclopentylmethoxymethyl)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H21ClO3S/c1-2-10(9-16(12,13)14)7-15-8-11-5-3-4-6-11/h10-11H,2-9H2,1H3 |
Clave InChI |
BALXZPXQFBIIKA-UHFFFAOYSA-N |
SMILES canónico |
CCC(COCC1CCCC1)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Potassium (4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octan-1-YL)trifluoroborate](/img/structure/B15324686.png)







![3,6-Diazatricyclo[7.1.1.0,1,6]undecanedihydrochloride](/img/structure/B15324744.png)




